3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile is a complex organic compound featuring a unique structure that combines a pyran ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methyl-2-oxo-2H-pyran-4-yl intermediate, which can be synthesized through a Knoevenagel condensation reaction. This intermediate is then reacted with azetidine-1-carbonyl chloride under basic conditions to form the azetidine derivative. Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Knoevenagel condensation and subsequent reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyran ring can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-oxo-2H-pyran-4-yl derivatives: These compounds share the pyran ring structure and exhibit similar chemical reactivity.
Azetidine-1-carbonyl derivatives: Compounds with the azetidine ring and carbonyl group, which can undergo similar substitution reactions.
Benzonitrile derivatives: Compounds containing the benzonitrile group, known for their stability and reactivity in organic synthesis.
Uniqueness
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its structural elements, which confer distinct chemical properties and potential applications. The presence of both the pyran and azetidine rings, along with the benzonitrile group, allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-14(7-16(20)22-11)23-15-9-19(10-15)17(21)13-4-2-3-12(6-13)8-18/h2-7,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOZTSLZQCQONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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